6-Bromo-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-Bromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Scientific Research Applications
6-Bromo-1H-pyrazolo[4,3-c]pyridine has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other pharmacologically active compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied and are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
Related compounds have shown significant inhibitory activity in various biological assays . The compound likely interacts with its targets, leading to changes in cellular processes.
Result of Action
Related compounds have shown significant inhibitory activity in various biological assays .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of pyrazole derivatives with brominated pyridine compounds. One common method includes the refluxing of a mixture of pyrazole and a brominated pyridine derivative in a suitable solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride . The reaction conditions often require elevated temperatures and extended reaction times to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form fused ring systems through cyclization reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[4,3-c]pyridine derivatives .
Comparison with Similar Compounds
- 6-Chloro-1H-pyrazolo[4,3-c]pyridine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Comparison: 6-Bromo-1H-pyrazolo[4,3-c]pyridine is unique due to its specific bromine substitution pattern, which influences its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromo derivative often exhibits different pharmacokinetic properties and binding affinities .
Properties
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKALOYNTWMFKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743378 |
Source
|
Record name | 6-Bromo-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206973-12-7 |
Source
|
Record name | 6-Bromo-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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